1-Methoxy-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-1-propene, also known as methyl prop-1-en-1-yl ether, is an organic compound with the molecular formula C4H8O. It is a colorless liquid with a characteristic ether-like odor. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
1-Methoxy-1-propene, also known as Methyl prop-1-en-1-yl ether , is a chemical compound with the molecular formula C4H8O
Mode of Action
It’s known that alkenes like this compound can undergo addition reactions . In the presence of an acid, water can be added to the double bond of the alkene, resulting in an alcohol . This reaction, known as hydration, is commonly used in industrial production of certain low-molecular-weight alcohols .
Biochemical Pathways
The hydration reaction of alkenes, which this compound can undergo, is a key step in many biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the safety data sheet for this compound suggests that it should be handled in an environment that prevents static discharges . Additionally, it should be kept away from heat, hot surfaces, sparks
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-Methoxy-1-propene are not well-studied. As an ether, it may participate in various biochemical reactions. Ethers can act as Lewis bases, interacting with proteins, enzymes, and other biomolecules through hydrogen bonding .
Cellular Effects
Ethers can potentially influence cell function by interacting with cellular components such as proteins and lipids .
Molecular Mechanism
As an ether, it could potentially interact with biomolecules through hydrogen bonding, influencing enzyme activity and gene expression .
Preparation Methods
1-Methoxy-1-propene can be synthesized through several methods. One common synthetic route involves the etherification of methanol with propylene oxide in the presence of acid or base catalysts. For instance, nano metal oxides such as Fe2O3, Fe3O4, CuO, NiO, ZnO, and SnO2 have been used as catalysts for this reaction . The reaction typically occurs at elevated temperatures and can achieve high conversion rates and selectivity.
Chemical Reactions Analysis
1-Methoxy-1-propene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methoxy-1-propene has several applications in scientific research and industry:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ethers and other functional groups.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceutical formulations.
Industry: It is used in the production of coatings, adhesives, and other industrial products due to its solvent properties
Comparison with Similar Compounds
1-Methoxy-1-propene can be compared with other similar compounds such as:
Methoxypropane (methyl propyl ether): This compound is also an ether but has different reactivity and applications.
1-Methoxy-2-methyl-1-(trimethylsiloxy)propene: This compound has a similar structure but includes a trimethylsiloxy group, which alters its chemical properties and reactivity.
The uniqueness of this compound lies in its specific reactivity and the types of products it can form in various chemical reactions.
Properties
CAS No. |
7319-16-6 |
---|---|
Molecular Formula |
C4H8O |
Molecular Weight |
72.11 g/mol |
IUPAC Name |
1-methoxyprop-1-ene |
InChI |
InChI=1S/C4H8O/c1-3-4-5-2/h3-4H,1-2H3 |
InChI Key |
QHMVQKOXILNZQR-UHFFFAOYSA-N |
Isomeric SMILES |
C/C=C/OC |
SMILES |
CC=COC |
Canonical SMILES |
CC=COC |
7319-16-6 4188-68-5 4188-69-6 |
|
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of 1-Methoxy-1-propene?
A1: this compound acts as a versatile reagent in organic synthesis. It finds application in:
- Condensation reactions with acetals: This reaction provides a pathway to synthesize α,β-unsaturated aldehydes. []
- Acyl anion equivalent: this compound can act as a synthetic equivalent for acyl anions in specific reactions. []
- Cycloaddition reactions: The compound participates in both [4+2] and [2+2] cycloaddition reactions, enabling the construction of complex cyclic structures. []
- Transvinylation reactions: It serves as a reagent for transvinylation reactions, facilitating the synthesis of allyl vinyl ethers. []
Q2: How does the sulfur analog, 1-Methylthio-2-propene, compare to 1-Methoxy-2-propene in terms of acidity and why?
A2: While both 1-Methoxy-2-propene and 1-Methylthio-2-propene undergo rearrangement to their respective 1-substituted 1-propene isomers with similar exothermic effects, they exhibit significant differences in their acidity. [] The presence of the SCH3 group in 1-Methylthio-2-propene significantly decreases its proton abstraction energy by 17.5 kcal/mol compared to the relatively unaffected acidity of propene with the OCH3 group. [] This difference arises from the stabilization of the 1-Methylthio-2-propene anion through negative hyperconjugation, a phenomenon not observed in the 1-Methoxy-2-propene anion. [] The difference in electronegativity between sulfur and oxygen explains this divergence. []
Q3: How does 1-Dimethylamino-1-methoxy-1-propene contribute to stereoselective Claisen rearrangements?
A3: 1-Dimethylamino-1-methoxy-1-propene plays a crucial role in stereoselective Claisen rearrangements. When reacted with allylic alcohols, the reaction proceeds with high stereoselectivity, favoring the formation of erythro-amides from trans-allylic alcohols and threo-amides from cis-allylic alcohols. [, ] This stereoselectivity is attributed to a chair-like transition state during the rearrangement process, where the ketene O.N-acetal double bond adopts a Z-configuration. [, ]
Q4: Are there specific examples of 1-Dimethylamino-1-methoxy-1-propene's application in complex molecule synthesis?
A4: Yes, 1-Dimethylamino-1-methoxy-1-propene has been successfully employed in the synthesis of complex molecules like 5α-Stigmasta-22,25-dien-3β-ol and its derivatives. [] This synthesis utilizes a Claisen rearrangement with 1-Dimethylamino-1-methoxy-1-propene, highlighting its utility in constructing complex natural product frameworks. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.